molecular formula C16H15BrO3 B5596365 2-methylphenyl (2-bromo-4-methylphenoxy)acetate

2-methylphenyl (2-bromo-4-methylphenoxy)acetate

Cat. No.: B5596365
M. Wt: 335.19 g/mol
InChI Key: VTRRCRAMYICPLX-UHFFFAOYSA-N
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Description

2-methylphenyl (2-bromo-4-methylphenoxy)acetate is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenoxyacetate structure. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylphenyl (2-bromo-4-methylphenoxy)acetate typically involves the esterification of 2-methylphenol with 2-bromo-4-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl (2-bromo-4-methylphenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxyacetates.

    Oxidation Reactions: Products include phenolic or carboxylic acid derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-methylphenyl (2-bromo-4-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylphenyl (2-bromo-4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylphenyl (2-chloro-4-methylphenoxy)acetate
  • 2-methylphenyl (2-fluoro-4-methylphenoxy)acetate
  • 2-methylphenyl (2-iodo-4-methylphenoxy)acetate

Uniqueness

2-methylphenyl (2-bromo-4-methylphenoxy)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and other chemical reactions .

Properties

IUPAC Name

(2-methylphenyl) 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-7-8-15(13(17)9-11)19-10-16(18)20-14-6-4-3-5-12(14)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRCRAMYICPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC2=CC=CC=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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